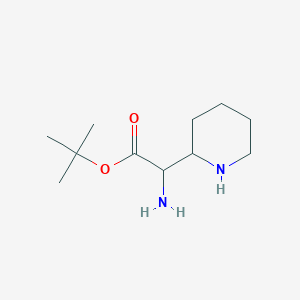
2-(Boc-aminomethyl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Boc-aminomethyl)-piperidine is a chemical compound that features a piperidine ring substituted with a tert-butyloxycarbonyl (Boc) protected aminomethyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amine, preventing it from reacting under certain conditions until it is selectively removed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-aminomethyl)-piperidine typically involves the protection of the aminomethyl group on the piperidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with gentle heating to ensure complete protection of the amine.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Boc-aminomethyl)-piperidine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile.
Coupling Reactions: The protected amine can be used in peptide coupling reactions with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Substitution: Various alkyl halides or sulfonates.
Coupling: Carbodiimides (e.g., EDC, DCC), HATU, or other peptide coupling reagents.
Major Products Formed
Deprotection: The primary amine is regenerated.
Substitution: Substituted piperidine derivatives.
Coupling: Peptides or other amide-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-(Boc-aminomethyl)-piperidine is a chemical compound with a piperidine ring substituted with a Boc-protected aminomethyl group. The Boc (tert-butoxycarbonyl) group is a protecting group, which is used in organic synthesis to protect amines from unwanted reactions during multistep synthesis processes. this compound is used as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Scientific Research Applications
This compound is used in chemistry, biology, and medicine. It is also used in industrial applications for the production of fine chemicals.
- Chemistry It serves as an intermediate in the synthesis of complex organic molecules.
- Biology It is used in the study of enzyme inhibitors and receptor ligands.
- Medicine It functions as a building block in the synthesis of pharmaceuticals, particularly in developing drugs targeting the central nervous system.
- Industry It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Chemical Reactions
This compound can undergo oxidation to form N-oxides. Reduction reactions can remove the Boc protecting group, yielding the free amine, and the Boc-protected amine can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group, and reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Anticancer Mechanisms
Piperine, a compound related to piperidine, inhibited the Akt signaling pathway in breast cancer cells, leading to reduced cell viability. Similar mechanisms may be explored for this compound.
Tuberculostatic Activity
Wirkmechanismus
The mechanism of action of 2-(Boc-aminomethyl)-piperidine primarily involves its role as a protected amine. The Boc group prevents the amine from participating in unwanted reactions during multi-step syntheses. Upon deprotection, the free amine can engage in various chemical transformations, such as forming amide bonds in peptide synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tert.-butyloxycarbonyl-aminomethyl)-cyclohexane: Similar structure but with a cyclohexane ring instead of a piperidine ring.
N-Boc-piperidine: Piperidine ring with a Boc-protected nitrogen atom.
Uniqueness
2-(Boc-aminomethyl)-piperidine is unique due to its specific substitution pattern, which allows for selective reactions at the aminomethyl group while the piperidine ring remains intact. This makes it a valuable intermediate in the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C11H22N2O2 |
|---|---|
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
tert-butyl 2-amino-2-piperidin-2-ylacetate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h8-9,13H,4-7,12H2,1-3H3 |
InChI-Schlüssel |
CCCVEWRCGHNEHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C1CCCCN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















